molecular formula C20H19ClN2O2S B2983342 4-butoxy-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]benzamide CAS No. 317338-21-9

4-butoxy-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]benzamide

Cat. No. B2983342
CAS RN: 317338-21-9
M. Wt: 386.89
InChI Key: LFHFPISUQDYOLE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-butoxy-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]benzamide, also known as GW 501516, is a selective agonist of peroxisome proliferator-activated receptor delta (PPARδ). It was originally developed as a potential treatment for metabolic disorders such as obesity, dyslipidemia, and type 2 diabetes. However, it has gained popularity in the fitness industry as a performance-enhancing drug due to its ability to increase endurance and fat burning.

Scientific Research Applications

Anticancer Applications

Compounds with structural similarities to 4-butoxy-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]benzamide have been designed, synthesized, and evaluated for their anticancer activities against various cancer cell lines, including breast, lung, colon, and ovarian cancers. The synthesis of such compounds involves starting from basic chemical precursors and undergoing a series of chemical reactions to achieve the desired benzamide derivatives. These compounds exhibit moderate to excellent anticancer activities, suggesting potential applications in cancer treatment (Ravinaik et al., 2021).

Antimicrobial and Antifungal Activities

Thiazole derivatives have been synthesized and assessed for their antimicrobial and antifungal activities. Research indicates that certain thiazole derivatives exhibit good antimicrobial activity against various Gram-positive and Gram-negative species, as well as against fungi. The presence of substituents like hydroxyl and amino groups on the phenyl ring enhances antimicrobial efficacy, showcasing the potential of these compounds in developing new antimicrobial agents (Chawla, 2016).

Nematocidal Activity

Novel 1,2,4-oxadiazole derivatives containing a 1,3,4-thiadiazole amide group have been synthesized and evaluated for their nematocidal activities. Some of these compounds show promising nematocidal activity against specific nematodes, indicating their potential as lead compounds for the development of new nematicides (Liu et al., 2022).

Safety And Hazards

As with any chemical compound, it’s important to handle “4-butoxy-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]benzamide” with care. Sigma-Aldrich provides this product to early discovery researchers as part of a collection of rare and unique chemicals and does not provide specific safety and hazard information .

properties

IUPAC Name

4-butoxy-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClN2O2S/c1-2-3-12-25-17-10-6-15(7-11-17)19(24)23-20-22-18(13-26-20)14-4-8-16(21)9-5-14/h4-11,13H,2-3,12H2,1H3,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFHFPISUQDYOLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-butoxy-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.